2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-bromophenyl group at position 3. The sulfanyl group at position 2 bridges the spirocyclic system to an acetamide moiety, which is further substituted with a 3-chloro-4-fluorophenyl group.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClFN3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-17(24)16(23)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJZNRNZHGCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include:
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 899931-58-9): Differs in the acetamide substituent (4-methylphenyl vs. 3-chloro-4-fluorophenyl). The methyl group reduces electronegativity compared to halogen atoms, likely increasing hydrophobicity .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Features a simpler acetamide structure without the spirocyclic system but shares halogenated aromatic groups. The dihedral angle between its 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, with weak C–H⋯F interactions stabilizing the crystal lattice .
N-(4-Bromophenyl)acetamide derivatives : Exhibit variations in bond lengths (e.g., C–Br: 1.8907 Å vs. 1.91 Å in other analogs) and dihedral angles, attributed to substituent effects .
Table 1: Structural and Physical Properties of Analogous Compounds
N/R = Not reported in provided evidence.
Physicochemical and Functional Differences
- Solubility : The 3-chloro-4-fluorophenyl group in the target compound may reduce solubility in polar solvents relative to the 4-methylphenyl analog due to increased molecular weight and halogen density .
- Thermal Stability: Melting points for halogenated acetamides (e.g., 423–425 K ) are generally higher than those of non-halogenated derivatives, suggesting stronger intermolecular forces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
